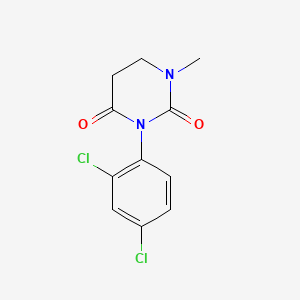
(Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate typically involves the reaction of pyridin-3-ylmethanol with 2-(2,3-dimethylanilino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocyclic organic compound with the formula C₅H₅N.
Benzoic Acid: A simple aromatic carboxylic acid with the formula C₇H₆O₂.
Aniline: An organic compound with the formula C₆H₅NH₂.
Uniqueness: (Pyridin-3-yl)methyl 2-(2,3-dimethylanilino)benzoate is unique due to its combined structural features, which include a pyridine ring, a benzoate group, and a dimethylanilino moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
106724-33-8 |
|---|---|
Formule moléculaire |
C21H20N2O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C21H20N2O2/c1-15-7-5-11-19(16(15)2)23-20-10-4-3-9-18(20)21(24)25-14-17-8-6-12-22-13-17/h3-13,23H,14H2,1-2H3 |
Clé InChI |
QFDVIPLEEMGKSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OCC3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



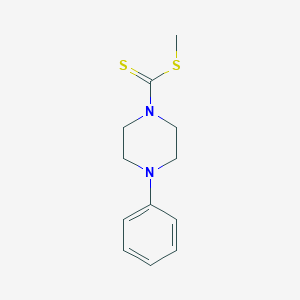
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
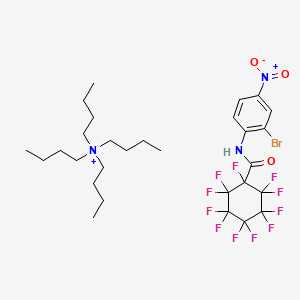
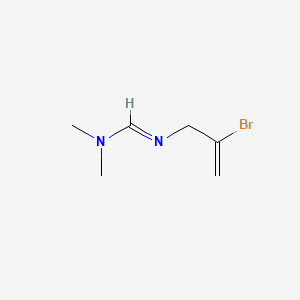
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
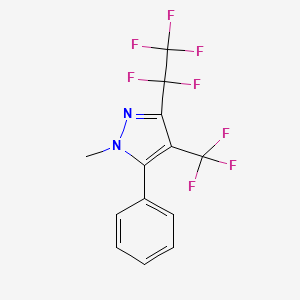
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
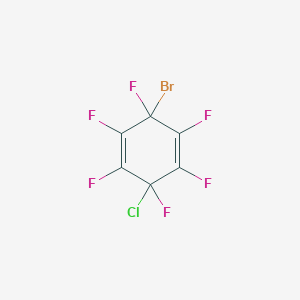


![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
